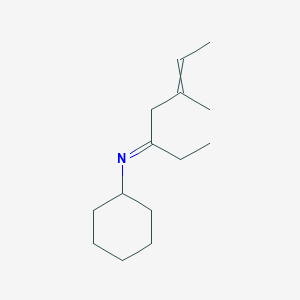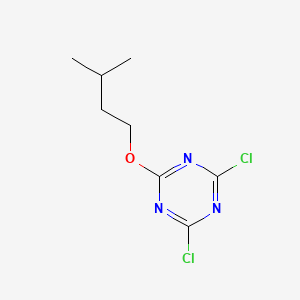![molecular formula C16H26O2Si2 B14590431 2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) CAS No. 61157-17-3](/img/structure/B14590431.png)
2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) is a chemical compound characterized by the presence of a phenylene group linked to two dimethylsilanediyl groups, each of which is further connected to a prop-2-en-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) typically involves the reaction of 1,4-phenylenebis(dimethylsilane) with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are carefully controlled to maintain consistency and quality of the product. Purification steps, such as distillation or chromatography, are employed to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is employed in the study of biological systems and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of biological molecules and materials. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]diethenone
- 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)
- 1,4-Phenylenebis(dimethylsilane)
Uniqueness
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) is unique due to its specific structural features, which include the presence of both phenylene and dimethylsilanediyl groups linked to prop-2-en-1-ol. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61157-17-3 |
|---|---|
Molecular Formula |
C16H26O2Si2 |
Molecular Weight |
306.55 g/mol |
IUPAC Name |
2-[[4-[3-hydroxyprop-1-en-2-yl(dimethyl)silyl]phenyl]-dimethylsilyl]prop-2-en-1-ol |
InChI |
InChI=1S/C16H26O2Si2/c1-13(11-17)19(3,4)15-7-9-16(10-8-15)20(5,6)14(2)12-18/h7-10,17-18H,1-2,11-12H2,3-6H3 |
InChI Key |
LKZAOWOTRBKLJE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)C(=C)CO)C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)

![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)

![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)

![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)
![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)



